2,3,4,5-Tetraacetyloxyhexanedioic acid
Description
2,3,4,5-Tetraacetyloxyhexanedioic acid is a derivative of hexanedioic acid (adipic acid) with acetyloxy (-OAc) groups at positions 2, 3, 4, and 5. This modification replaces hydroxyl (-OH) groups with acetylated esters, significantly altering its physicochemical properties. The compound is structurally related to (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid (FDB022169), where hydroxyl groups are preserved . Acetylation typically enhances lipophilicity, reduces hydrogen-bonding capacity, and improves stability against oxidation, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
5469-75-0 |
|---|---|
Molecular Formula |
C14H18O12 |
Molecular Weight |
378.28 g/mol |
IUPAC Name |
2,3,4,5-tetraacetyloxyhexanedioic acid |
InChI |
InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
RITGLGZGMSTJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid
| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid |
|---|---|---|
| Functional Groups | 4 acetyloxy, 2 carboxylic acid | 4 hydroxyl, 2 carboxylic acid |
| Solubility | Lower water solubility (lipophilic) | Higher water solubility (hydrophilic) |
| Stability | Resists oxidation due to acetyl groups | Prone to oxidation at hydroxyl sites |
| Applications | Synthetic intermediate (protected form) | Chelation, natural product precursor |
Key Differences :
- Acetylation increases molecular weight (MW: ~348.3 g/mol estimated) compared to the parent compound (MW: 210.14 g/mol) .
- The acetylated form is more suitable for organic synthesis requiring selective deprotection, whereas the hydroxylated form may participate in redox reactions or metal coordination.
Other Poly-Acetylated Compounds (e.g., Tetraacetyl Glucose)
| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | Tetraacetyl Glucose |
|---|---|---|
| Backbone | Aliphatic dicarboxylic acid | Cyclic monosaccharide |
| Reactivity | Carboxylic acid reactivity (e.g., esterification) | Glycosidic bond formation |
| Applications | Polymer crosslinking, drug delivery | Carbohydrate chemistry, prodrug design |
Key Insight : While both compounds use acetylation as a protecting strategy, the hexanedioic acid backbone offers unique applications in polymer science due to its bifunctional carboxylic acid groups.
Fluorinated Analogues (e.g., 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid)
| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid |
|---|---|---|
| Substituents | Acetyloxy groups | Fluorine and nitro groups |
| Electron Effects | Electron-donating (ester) | Electron-withdrawing (F, NO₂) |
| Applications | Biocompatible materials | Agrochemicals, explosives |
Key Insight : Fluorinated nitroaromatics exhibit distinct reactivity (e.g., electrophilic substitution) compared to the aliphatic acetylated acid, which is more likely to undergo hydrolysis or ester exchange .
Phenolic Acids (e.g., Caffeic Acid)
| Property | 2,3,4,5-Tetraacetyloxyhexanedioic Acid | Caffeic Acid |
|---|---|---|
| Core Structure | Aliphatic dicarboxylic acid | Phenolic acrylate |
| Bioactivity | Limited direct bioactivity | Antioxidant, anti-inflammatory |
| Stability | High (ester-protected) | Moderate (prone to oxidation) |
Key Insight : Caffeic acid’s free hydroxyl groups contribute to its antioxidant properties, whereas the acetylated hexanedioic acid’s bioactivity would depend on metabolic deacetylation .
Research Implications and Data Limitations
- Synthetic Utility : The acetylated compound’s stability and lipophilicity make it a candidate for controlled drug release systems or polymer crosslinkers.
- Safety Considerations : While specific data on this compound is scarce, acetylated derivatives often hydrolyze to release acetic acid, necessitating handling precautions similar to 2-(Tetradecylthio)acetic acid (e.g., skin/eye irritation risks) .
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